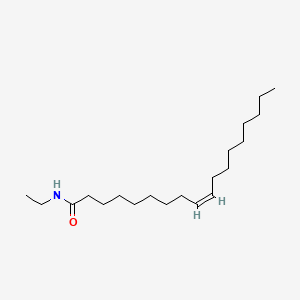

(2S)-2-amino-5-(carbamimidoylsulfanyl)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Thioarginine (bromhydrate) est un substrat colorimétrique pour l'arginase , une enzyme qui joue un rôle crucial dans le cycle de l'urée.

- L'arginase hydrolyse la thioarginine, libérant de l'acide 2-amino-5-mercaptovalérique . Ce produit réagit avec le DTNB (réactif d'Ellman) pour former du 2-nitro-5-thiobenzoate , qui peut être quantifié par détection colorimétrique à 412 nm. Cette mesure sert d'indicateur de l'activité de l'arginase .

Méthodes De Préparation

- La voie de synthèse de la thioarginine (bromhydrate) implique la réaction de L-norvaline avec l'aminoiminométhylthio (SCCCN@H=O) en présence d'acide bromhydrique (HBr).

- Les méthodes de production industrielle peuvent varier, mais l'étape clé reste la formation du composé thioarginine.

Analyse Des Réactions Chimiques

- La thioarginine subit principalement une hydrolyse par l'arginase, conduisant à la libération d'acide 2-amino-5-mercaptovalérique.

- Les réactifs courants comprennent l'acide bromhydrique (HBr) et l'enzyme arginase elle-même.

- Le principal produit formé est l'acide 2-amino-5-mercaptovalérique.

Applications de la recherche scientifique

Biochimie et enzymologie : La thioarginine sert de substrat précieux pour étudier l'activité de l'arginase in vitro.

Recherche sur le métabolisme : Les chercheurs l'utilisent pour étudier le métabolisme de l'arginine et ses implications dans divers processus physiologiques.

Développement de médicaments : Comprendre l'inhibition de l'arginase par la thioarginine peut conduire à des stratégies thérapeutiques potentielles.

Mécanisme d'action

- La thioarginine inhibe l'arginase en se liant à son site actif, empêchant l'hydrolyse de l'arginine.

- La cible moléculaire est l'enzyme arginase elle-même, et la voie implique le blocage de la conversion de l'arginine en urée et en L-ornithine.

Applications De Recherche Scientifique

Biochemistry and Enzymology: Thioarginine serves as a valuable substrate for studying arginase activity in vitro.

Metabolism Research: Researchers use it to investigate arginine metabolism and its implications in various physiological processes.

Drug Development: Understanding arginase inhibition by thioarginine may lead to potential therapeutic strategies.

Mécanisme D'action

- Thioarginine inhibits arginase by binding to its active site, preventing the hydrolysis of arginine.

- The molecular target is the arginase enzyme itself, and the pathway involves blocking the conversion of arginine to urea and L-ornithine.

Comparaison Avec Des Composés Similaires

- La thioarginine se distingue par son interaction spécifique avec l'arginase.

- Des composés similaires comprennent la Nω-hydroxy-L-arginine (NOHA) , qui interagit également avec l'arginase mais sert d'intermédiaire dans l'activité de la synthase d'oxyde nitrique (NOS) .

Propriétés

IUPAC Name |

(2S)-2-amino-5-carbamimidoylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-12-6(8)9/h4H,1-3,7H2,(H3,8,9)(H,10,11)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUHPKQYRNGFP-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CSC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CSC(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)

![[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7852448.png)

![potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-4-oxo-1,3-thiazol-2-olate](/img/structure/B7852490.png)

![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B7852511.png)

![1,3-Didecyl-5-[3-(1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl)-2-propenylidene]dihydro-2-thioxo-4,6-(1H,5H)-pyrimidinedione](/img/structure/B7852525.png)